Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)

1-(2,5-Dihydroxyphenyl)propan-1-one structure
938-46-5 structure
Product Name:1-(2,5-Dihydroxyphenyl)propan-1-one
CAS 번호:938-46-5
MF:C9H10O3
메가와트:166.173902988434
MDL:MFCD00016465
CID:83234
PubChem ID:70312
Update Time:2024-10-25

1-(2,5-Dihydroxyphenyl)propan-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 2',5'-dihydroxypropiophenone
    • 1-(2,5-dihydroxyphenyl)propan-1-one
    • 2,5-Dihydroxypropiophenone
    • EINECS 213-343-8
    • Propiophenone,2',5'-dihydroxy
    • 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)
    • Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)
    • 1-(2,5-dihydroxyphenyl)-1-propanone
    • 2′,5′-Dihydroxypropiophenone
    • NSC 87567
    • MFCD00016465
    • CS-0256650
    • AKOS002392970
    • 938-46-5
    • G77431
    • Propiophenone, 2',5'-dihydroxy-
    • BRN 1938824
    • SCHEMBL1129352
    • NSC87567
    • 1-(2,5-Dihydroxyphenyl)-1-propanone #
    • 1-Propanone,5-dihydroxyphenyl)-
    • WLN: QR DQ BV2
    • A844721
    • 1-Propanone, 1-(2,5-dihydroxyphenyl)-
    • 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone
    • NS00039688
    • NSC-87567
    • Propiophenone,5'-dihydroxy-
    • DB-057438
    • MZ5ZW5SJ67
    • DTXSID60239657
    • InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H
    • EN300-6504460
    • UNII-MZ5ZW5SJ67
    • 1-(2,5-Dihydroxyphenyl)propan-1-one
    • MDL: MFCD00016465
    • 인치: 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
    • InChIKey: CFQYIIXIHXUPQT-UHFFFAOYSA-N
    • 미소: O=C(CC)C1C(O)=CC=C(O)C=1
    • BRN: 1938824

계산된 속성

  • 정밀분자량: 166.06300
  • 동위원소 질량: 166.063
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 167
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 31
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 57.5A^2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.1708 (rough estimate)
  • 융해점: 95-99 °C
  • 비등점: 254.38°C (rough estimate)
  • 플래시 포인트: 171.7°C
  • 굴절률: 1.5500 (estimate)
  • PSA: 57.53000
  • LogP: 1.69050
  • 용해성: 미확정

1-(2,5-Dihydroxyphenyl)propan-1-one 보안 정보

  • 위험 범주 코드: 36/37/38
  • 보안 지침: S37/39-S26
  • RTECS 번호:UH0420000
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38

1-(2,5-Dihydroxyphenyl)propan-1-one 세관 데이터

  • 세관 번호:2914501900
  • 세관 데이터:

    ?? ?? ??:

    2914501900

    개요:

    2914501900 기타 케톤페놀류.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

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    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    2914501900 기타 케톤페놀.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

1-(2,5-Dihydroxyphenyl)propan-1-one 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
D452518-10mg
1-(2,5-Dihydroxyphenyl)propan-1-one
938-46-5
10mg
$ 50.00 2022-06-05
TRC
D452518-50mg
1-(2,5-Dihydroxyphenyl)propan-1-one
938-46-5
50mg
$ 65.00 2022-06-05
TRC
D452518-100mg
1-(2,5-Dihydroxyphenyl)propan-1-one
938-46-5
100mg
$ 80.00 2022-06-05
Enamine
EN300-6504460-0.05g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
0.05g
$19.0 2023-05-29
Enamine
EN300-6504460-0.1g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
0.1g
$19.0 2023-05-29
Enamine
EN300-6504460-0.25g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
0.25g
$19.0 2023-05-29
Enamine
EN300-6504460-0.5g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
0.5g
$19.0 2023-05-29
Enamine
EN300-6504460-1.0g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
1g
$24.0 2023-05-29
Enamine
EN300-6504460-2.5g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
2.5g
$57.0 2023-05-29
Enamine
EN300-6504460-5.0g
1-(2,5-dihydroxyphenyl)propan-1-one
938-46-5 95%
5g
$92.0 2023-05-29

1-(2,5-Dihydroxyphenyl)propan-1-one 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Alumina ,  Zinc chloride ;  1.8 min, heated
참조
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions
Naeimi, Hossein; Amini, Atefeh; Moradian, Mohsen, Organic Chemistry Frontiers, 2014, 1(4), 415-421

합성 방법 2

반응 조건
1.1 Catalysts: Zinc chloride ;  90 s, 40 °C
참조
ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions
Moradian, Mohsen; Amini, Atefeh; Naeimi, Hossein, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

합성 방법 3

반응 조건
1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ;  2 - 8 h, 80 °C
참조
Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationships
Cortes, Ivan; di Liberto, Melina G. ; Kaufman, Teodoro S. ; Derita, Marcos G. ; Bracca, Andrea B. J., Food Chemistry, 2020, 321,

합성 방법 4

반응 조건
1.1 Reagents: Boron trifluoride dibutyl etherate
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
참조
Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride Complexes
Boyer, Jessica L.; Krum, Jodie E.; Myers, Michael C.; Fazal, Aleem N.; Wigal, Carl T., Journal of Organic Chemistry, 2000, 65(15), 4712-4714

합성 방법 5

반응 조건
참조
Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agents
Mendez, Diego; Donoso-Bustamante, Viviana; Pablo Millas-Vargas, Juan; Pessoa-Mahana, Hernan; Araya-Maturana, Ramiro; et al, Biochemical Pharmacology (Amsterdam, 2021, 183,

합성 방법 7

반응 조건
참조
Intramolecular weak hydrogen bonds in substituted 4-arylthiazoles
Sanchez-Viesca, F.; Berros, Martha; Gomez, Ma. R., Heterocyclic Communications, 2003, 9(2), 165-170

합성 방법 8

반응 조건
1.1 Reagents: Aluminum chloride
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
참조
Preparation of some new 4-arylthiazoles designed for structural analysis
Sanchez-Viesca, F.; Berros E., Martha J., Revista Latinoamericana de Quimica, 2001, 29(2), 73-79

합성 방법 9

반응 조건
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 90 °C
참조
An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cells
Donoso-Bustamante, Viviana; Borrego, Edgar A.; Schiaffino-Bustamante, Yareli; Gutierrez, Denisse A.; Millas-Vargas, Juan Pablo; et al, Bioorganic Chemistry, 2020, 100,

합성 방법 10

반응 조건
1.1 Reagents: Boron trifluoride Solvents: Water
참조
Assessing parameter suitability for the strength evaluation of intramolecular resonance assisted hydrogen bonding in o-carbonyl hydroquinones
Martinez-Cifuentes, Maximiliano; Monroy-Cardenas, Matias; Millas-Vargas, Juan Pablo; Weiss-Lopez, Boris E.; Araya-Maturana, Ramiro, Molecules, 2019, 24(2),

합성 방법 11

반응 조건
참조
An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetates
Kobayashi, Kazuhiro; Yoneda, Keiichi; Uchida, Masaharu; Matsuoka, Hideki; Morikawa, Osamu; et al, Heterocycles, 2001, 55(12), 2423-2429

합성 방법 12

반응 조건
참조
A direct route to acylhydroquinones from α-keto acids and α-carboxamido acids
Kraus, George A.; Melekhov, Alex, Tetrahedron Letters, 1998, 39(23), 3957-3960

합성 방법 13

반응 조건
참조
Photo-induced condensation reaction of p-quinones with aldehydes
Maruyuma, Kazuhiro; Miyagi, Yo, Bulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4

합성 방법 14

반응 조건
참조
Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinones
Hogberg, Hans Erik, Acta Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8

합성 방법 15

반응 조건
참조
Synthesis of o-hydroxyaryl alkyl ketones
Mezheritskii, V. V.; Dorofeenko, G. N., Zhurnal Organicheskoi Khimii, 1969, 5(3), 515-17

1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials

1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products

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